molecular formula C14H11FO2 B1323942 2-Fluoro-3'-methoxybenzophenone CAS No. 890098-08-5

2-Fluoro-3'-methoxybenzophenone

Cat. No.: B1323942
CAS No.: 890098-08-5
M. Wt: 230.23 g/mol
InChI Key: BOCOITOJOGVWRB-UHFFFAOYSA-N
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Description

2-Fluoro-3’-methoxybenzophenone is a chemical compound belonging to the class of benzophenones. It is characterized by the presence of a fluorine atom at the 2-position and a methoxy group at the 3’-position on the benzophenone structure. This compound is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3’-methoxybenzophenone typically involves the reaction of 2-fluorobenzoyl chloride with 3-methoxybenzene in the presence of a base such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for 2-Fluoro-3’-methoxybenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3’-methoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-fluoro-3’-methoxybenzoic acid.

    Reduction: Formation of 2-fluoro-3’-methoxybenzyl alcohol.

    Substitution: Formation of various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3’-methoxybenzophenone is utilized in several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-3’-methoxybenzophenone involves its interaction with specific molecular targets. The fluorine atom and methoxy group influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzophenone: Lacks the methoxy group, resulting in different reactivity and properties.

    3’-Methoxybenzophenone: Lacks the fluorine atom, affecting its chemical behavior and applications.

    4-Fluoro-3’-methoxybenzophenone: Similar structure but with the fluorine atom at the 4-position, leading to different chemical and biological properties.

Uniqueness

2-Fluoro-3’-methoxybenzophenone is unique due to the combined presence of both the fluorine atom and methoxy group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2-fluorophenyl)-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCOITOJOGVWRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641485
Record name (2-Fluorophenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-08-5
Record name (2-Fluorophenyl)(3-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluorophenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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